molecular formula C19H20N4O3 B11191134 N-(3,4-dimethoxybenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B11191134
M. Wt: 352.4 g/mol
InChI Key: TZQUMSXOUSUYGW-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the phenyl and dimethoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar structural features.

    Mescaline: A naturally occurring compound with a similar methoxyphenyl group.

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is unique due to its specific combination of a triazole ring, phenyl group, and dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C19H20N4O3/c1-25-15-9-8-13(10-16(15)26-2)12-20-18(24)11-17-21-19(23-22-17)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

TZQUMSXOUSUYGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=C3)OC

Origin of Product

United States

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